molecular formula C13H19ClN2O B107944 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol CAS No. 32229-98-4

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol

Cat. No.: B107944
CAS No.: 32229-98-4
M. Wt: 254.75 g/mol
InChI Key: MHOVZUZZHTZBSV-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol: is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.76 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a propanol chain.

Mechanism of Action

Target of Action

The primary target of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is the 5-HT1D receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and inhibits the release of neurotransmitters .

Mode of Action

This compound acts as a selective antagonist at the 5-HT1D receptor . This compound displays 60-fold selectivity over the 5-HT1B receptor, indicating a strong preference for the 5-HT1D receptor .

Biochemical Pathways

The antagonism of the 5-HT1D receptor by this compound can affect various biochemical pathways. The 5-HT1D receptor is involved in the regulation of serotonin release, and thus, blocking this receptor can lead to increased levels of serotonin in the synaptic cleft . This can impact various downstream effects related to mood, appetite, and sleep.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its antagonism of the 5-HT1D receptor. By blocking this receptor, it can modulate the serotonergic system and potentially influence physiological processes such as mood regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol typically involves the reaction of 1-(3-chlorophenyl)piperazine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions. It is often employed in the development of ligands for various receptors, including serotonin receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is investigated for its role as a serotonergic antagonist, which may have implications in the treatment of neurological disorders .

Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals. Its unique chemical structure makes it valuable in various industrial applications .

Comparison with Similar Compounds

Uniqueness: 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is unique due to its specific combination of a 3-chlorophenyl group and a propanol chain attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c14-12-3-1-4-13(11-12)16-8-6-15(7-9-16)5-2-10-17/h1,3-4,11,17H,2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOVZUZZHTZBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCO)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954065
Record name 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32229-98-4
Record name NSC85390
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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